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molecular formula C7H4N2O B1210169 Benzimidazol-2-one CAS No. 43135-91-7

Benzimidazol-2-one

Cat. No. B1210169
M. Wt: 132.12 g/mol
InChI Key: MYONAGGJKCJOBT-UHFFFAOYSA-N
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Patent
US05003079

Procedure details

100 g (1.01 mol) of phosgene are passed into 108 g (1 mol) of o-phenylenediamine in 450 ml of water at 80° C. over a period of 4 hours, and the pH is kept constant at 10 by simultaneous metering in of 407 g (2.04 mol) of 20% strength aqueous sodium hydroxide solution. The end point of the reaction is determined by sampling for diazotizable amine. After cooling, the product which has precipitated is filtered off with suction, washed with water and dried. 131 g of benzimidazolone of melting point 308° C., which corresponds to a yield of 98% of theory, are obtained in this manner.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[C:5]1([NH2:12])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11].[OH-].[Na+]>O>[N:11]1[C:1](=[O:2])[N:12]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=12 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
108 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
are obtained in this manner

Outcomes

Product
Name
Type
Smiles
N=1C(N=C2C1C=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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